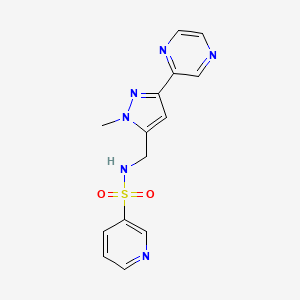

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2S/c1-20-11(7-13(19-20)14-10-16-5-6-17-14)8-18-23(21,22)12-3-2-4-15-9-12/h2-7,9-10,18H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRGDASHWMRDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the pyrazine ring: This step involves the reaction of the pyrazole derivative with a suitable pyrazine precursor.

Attachment of the pyridine ring: This is often done through a nucleophilic substitution reaction where the pyrazole-pyrazine intermediate reacts with a pyridine sulfonamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogenating agents like chlorine (Cl2) or bromine (Br2) and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrazole-Pyrazine Derivatives

- N-((1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 2034507-94-1): Replaces the pyridine-3-sulfonamide group with a thiadiazole-carboxamide. Molecular weight: 343.4 (vs. target compound’s unlisted weight) .

- Methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate (CAS 2097983-12-3):

Substitutes the sulfonamide with an ester group, reducing hydrogen-bonding capacity. This modification likely decreases solubility in polar solvents .

Pyrazole-Pyridine Derivatives

- 2-(2-Chlorophenyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide (CAS 2310014-68-5): Features a pyridin-4-yl group instead of pyrazin-2-yl and a chlorophenyl acetamide chain. Molecular weight: 340.8 .

Functional Group Modifications

Hydrogen-Bonding and Crystallographic Behavior

The sulfonamide group in the target compound can act as both hydrogen-bond donor (N–H) and acceptor (S=O), enabling robust interactions with biological targets or crystal lattice partners.

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that combines a pyridine sulfonamide with a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 306.34 g/mol. This unique combination of functional groups is believed to contribute to its diverse biological activities.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group enhances its binding affinity through electrostatic interactions, while the pyrazole and pyridine rings facilitate hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, pyrazole compounds have shown efficacy against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | MCF7 | 3.79 | |

| Pyrazole Derivative B | A549 | 26.00 | |

| N-(Pyrazinyl-Pyrazole) | MDA-MB-231 | Synergistic effect with Doxorubicin |

In one study, specific pyrazole derivatives exhibited significant cytotoxicity when combined with doxorubicin, suggesting a potential for enhanced therapeutic strategies in resistant cancer types .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Pyrazole derivatives have been reported to inhibit bacterial growth through various mechanisms, including disruption of bacterial cell wall synthesis and interference with metabolic pathways. This makes them promising candidates for developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole or pyridine rings can significantly affect potency and selectivity against specific targets.

Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups on the pyrazole ring enhances anticancer activity.

- Ring Modifications : Alterations in the sulfonamide moiety can improve solubility and bioavailability.

Study on Antitumor Effects

A notable study evaluated several pyrazole derivatives for their antitumor activity against different cancer cell lines. The results indicated that modifications in the pyrazole structure led to varying degrees of cytotoxicity, with certain derivatives showing IC50 values in the low micromolar range .

Synergistic Effects with Chemotherapeutics

Another investigation focused on the synergistic effects of combining N-(pyrazinyl-pyrazole) compounds with established chemotherapeutics like doxorubicin. The study found that these combinations significantly improved cell death rates in resistant cancer cell lines, indicating a promising avenue for future research .

Q & A

Q. What are the recommended synthetic methodologies for preparing N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pyridine-3-sulfonamide, and how can purity be optimized?

A multi-step approach is typically employed:

- Step 1 : Synthesis of the pyrazole core via cyclocondensation, using reagents like hydrazine derivatives and β-keto esters. For example, K₂CO₃ in DMF facilitates alkylation of pyrazole-thiol intermediates under mild conditions .

- Step 2 : Introduction of the pyrazine moiety via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution.

- Step 3 : Sulfonamide formation using pyridine-3-sulfonyl chloride under basic conditions.

- Purity Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Monitor by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can the structure of this compound be validated, and what analytical techniques are critical?

- X-ray Crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement). Pay attention to hydrogen bonding patterns between the sulfonamide group and adjacent pyridine/pyrazine rings .

- NMR Spectroscopy : Confirm regiochemistry via ¹H-¹H NOESY (e.g., spatial proximity of methyl and pyrazine groups) and ¹³C DEPT for carbon assignments .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula using ESI+ mode .

Advanced Research Questions

Q. What strategies address contradictions between computational binding predictions and experimental activity data for this compound?

- Re-evaluate Force Fields : Adjust parameters for sulfonamide-pπ interactions in docking software (e.g., AutoDock Vina) to better model the pyrazine ring’s electron-deficient nature .

- Solvent Effects : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO mixtures) to account for solvation discrepancies .

- Experimental Validation : Use isothermal titration calorimetry (ITC) to compare binding affinities with computational ΔG values .

Q. How can crystallographic data inform the design of analogs with improved stability?

- Hydrogen Bond Analysis : Identify key interactions (e.g., sulfonamide O···H-N pyridine) using graph-set notation (e.g., S(6) motifs). Replace labile groups (e.g., methyl) with electron-withdrawing substituents to enhance lattice stability .

- Thermogravimetric Analysis (TGA) : Correlate melting points/decomposition temperatures with crystallinity metrics (e.g., Rint values from XRD) .

Q. What are the challenges in optimizing reaction yields for multi-step syntheses of this compound?

- Intermediate Stability : Protect the pyrazole NH group during sulfonylation using Boc or Fmoc groups .

- Catalyst Selection : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for pyrazine coupling steps to minimize side reactions .

- Scale-Up Considerations : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and facilitate workup .

Q. How does the electronic structure of the pyrazine ring influence pharmacological activity?

- DFT Calculations : Map electrostatic potential surfaces (EPS) to identify electron-deficient regions for target binding (e.g., kinase ATP pockets) .

- SAR Studies : Compare IC₅₀ values of analogs with substituents at the pyrazine 2-position. Fluorine or chloro groups enhance π-π stacking with aromatic residues in enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.